S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate
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Description
Synthesis Analysis
The synthesis of S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, a closely related compound, is achieved through the mixed anhydride method IBCF/HOBt. This process involves characterizing the product with techniques such as 1H NMR, MS, and IR, followed by confirmation via X-ray diffraction method, indicating a structured approach to synthesis (Dinesh et al., 2010). Another related synthesis involves reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for amino group protection, showcasing the versatility in synthesizing related compounds (Zhong-Qian Wu, 2011).
Molecular Structure Analysis
The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the compound's complex structure, featuring chiral centers and exhibiting inter and intramolecular hydrogen bonds that play a significant role in stabilizing its structure (Kozioł et al., 2001).
Chemical Reactions and Properties
Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) demonstrates its utility as an efficient coupling reagent for esterification, thioesterification, amidation reactions, and peptide synthesis, showcasing the compound's reactivity and mechanism of action which is similar to other well-known coupling agents (Thalluri et al., 2013).
Physical Properties Analysis
The synthesis and characterization of related compounds often involve determining their physical properties such as melting points, boiling points, solubility, and more. However, detailed physical property data for S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate specifically were not directly found, indicating a potential area for further research.
Chemical Properties Analysis
Chemical properties include reactivity towards various chemical agents, stability under different conditions, and potential for participation in a range of chemical reactions. The synthesis of tert-butyl aminocarbonate introduces a new type of compound that rapidly acylates amines in both organic and aqueous solutions, suggesting a broad range of chemical reactivity and application potential (Harris & Wilson, 1983).
Scientific Research Applications
Organic Synthesis and Peptide Chemistry
Boc-protected compounds play a critical role in organic synthesis, particularly in the synthesis of amino acids and peptides. They are used to protect the amino group during the synthesis process, preventing unwanted reactions. For instance, the Boc group has been utilized in the preparation of various compounds, demonstrating its significance in enabling complex synthetic transformations and facilitating the synthesis of morpholines and other nitrogen-containing heterocycles (Williams et al., 2003).
Polymer Science
In the realm of polymer science, Boc-protected monomers have been employed in the synthesis and functionalization of polymers. These monomers are integral to developing novel materials with specific properties, such as amino acid-based polyacetylenes, which exhibit interesting optical and structural characteristics (Gao et al., 2003). Additionally, Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives have been synthesized for industrial applications, showcasing the versatility of Boc-protected compounds in material science and engineering (Shafi et al., 2021).
Catalysis and Green Chemistry
The application of Boc-protected compounds extends into catalysis and green chemistry, where they have been used to develop environmentally benign catalytic processes. For example, the efficient and catalyst-free N-tert-butoxycarbonylation of amines in water highlights the use of Boc groups in sustainable chemistry practices (Chankeshwara & Chakraborti, 2006).
Advanced Materials
Boc-protected compounds contribute to the advancement of materials science by enabling the synthesis of functionalized materials with specific applications. For instance, amino-functionalized polyethylene has been synthesized to enhance the adhesion between polyolefins and polyurethanes, demonstrating the role of Boc-protected amines in modifying material surfaces for improved interfacial properties (Kobayashi et al., 2011).
properties
IUPAC Name |
S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBKLDSMWKIJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557193 |
Source
|
Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate | |
CAS RN |
114326-10-2 |
Source
|
Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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